2-bromo-4-methyl-1-(pentafluoroethyl)benzene
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Overview
Description
2-bromo-4-methyl-1-(pentafluoroethyl)benzene is an organic compound that belongs to the class of aromatic compounds It is characterized by the presence of a bromine atom, a methyl group, and a pentafluoroethyl group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-4-methyl-1-(pentafluoroethyl)benzene can be achieved through several methods. One common approach involves the electrophilic aromatic substitution reaction. In this method, a bromine atom is introduced to the benzene ring in the presence of a catalyst such as iron(III) bromide. The reaction conditions typically include a solvent like dichloromethane and a temperature range of 0-25°C .
Another method involves the use of Suzuki-Miyaura coupling, which is a palladium-catalyzed cross-coupling reaction. This method allows for the formation of carbon-carbon bonds between a boronic acid and an aryl halide. The reaction conditions include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like tetrahydrofuran .
Industrial Production Methods
Industrial production of this compound may involve large-scale electrophilic aromatic substitution or Suzuki-Miyaura coupling reactions. These methods are optimized for high yield and purity, with careful control of reaction conditions to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-bromo-4-methyl-1-(pentafluoroethyl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The methyl group can be oxidized to form a carboxylic acid or other oxidized derivatives.
Reduction Reactions: The bromine atom can be reduced to form a hydrogen atom or other reduced derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide, and the reaction is typically carried out in a polar solvent like ethanol.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used, and the reaction is conducted in an acidic medium.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Major Products Formed
Substitution: Products include derivatives with different substituents replacing the bromine atom.
Oxidation: Products include carboxylic acids or aldehydes.
Reduction: Products include the corresponding hydrogenated compounds.
Scientific Research Applications
2-bromo-4-methyl-1-(pentafluoroethyl)benzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activity and interactions with biomolecules.
Medicine: It is investigated for its potential use in drug development and as a pharmacological agent.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-bromo-4-methyl-1-(pentafluoroethyl)benzene involves its interaction with molecular targets through electrophilic aromatic substitution. The bromine atom and pentafluoroethyl group influence the reactivity of the benzene ring, making it susceptible to further chemical modifications. The compound can form intermediates that participate in various chemical pathways, leading to the formation of different products .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-1-methylbenzene: Similar structure but lacks the pentafluoroethyl group.
2-Bromo-4-methyl-1-(trifluoromethyl)benzene: Similar structure but with a trifluoromethyl group instead of a pentafluoroethyl group.
2-Bromo-4-methyl-1-(ethyl)benzene: Similar structure but with an ethyl group instead of a pentafluoroethyl group.
Uniqueness
2-bromo-4-methyl-1-(pentafluoroethyl)benzene is unique due to the presence of the pentafluoroethyl group, which imparts distinct electronic and steric properties. This makes it a valuable compound for studying the effects of fluorine substitution on aromatic systems and for developing new materials with specific characteristics .
Properties
IUPAC Name |
2-bromo-4-methyl-1-(1,1,2,2,2-pentafluoroethyl)benzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrF5/c1-5-2-3-6(7(10)4-5)8(11,12)9(13,14)15/h2-4H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNMJLGNQJDODQS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C(F)(F)F)(F)F)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrF5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.04 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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